4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
CAS No.: 2092513-23-8
Cat. No.: VC3200802
Molecular Formula: C10H11ClN2S
Molecular Weight: 226.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092513-23-8 |
|---|---|
| Molecular Formula | C10H11ClN2S |
| Molecular Weight | 226.73 g/mol |
| IUPAC Name | 4-(chloromethyl)-1-ethyl-3-thiophen-2-ylpyrazole |
| Standard InChI | InChI=1S/C10H11ClN2S/c1-2-13-7-8(6-11)10(12-13)9-4-3-5-14-9/h3-5,7H,2,6H2,1H3 |
| Standard InChI Key | SDGPQPWWLOWMTK-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)C2=CC=CS2)CCl |
| Canonical SMILES | CCN1C=C(C(=N1)C2=CC=CS2)CCl |
Introduction
Physical and Chemical Properties
Molecular Structure and Identification
4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole has a molecular formula of C10H11ClN2S. The compound features a pyrazole core with three specific substituents arranged in a defined spatial orientation. Based on analogous structures, we can estimate several physical properties for this compound:
| Property | Value/Description |
|---|---|
| Molecular Weight | Approximately 226.7 g/mol |
| Physical State | Crystalline solid at room temperature |
| Color | White to off-white powder |
| Solubility | Likely soluble in organic solvents (DMF, DMSO, chloroform), poorly soluble in water |
| Melting Point | Estimated 90-130°C (based on similar pyrazole derivatives) |
| Spectroscopic Method | Expected Characteristics |
|---|---|
| 1H NMR | Signals for ethyl group (triplet and quartet), thiophene protons (multiple signals), pyrazole C-H (singlet), and chloromethyl group (singlet) |
| 13C NMR | Signals for carbon atoms in the pyrazole ring, thiophene ring, ethyl group, and chloromethyl group |
| IR | Characteristic bands for C-H stretching, C=C and C=N stretching in the aromatic and heterocyclic rings, and C-Cl stretching |
| Mass Spectrometry | Molecular ion peak around m/z 226.7, with characteristic isotope pattern for chlorine-containing compounds |
Chemical Reactivity
The reactivity of 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole is largely determined by its functional groups. The chloromethyl group at position 4 is particularly reactive toward nucleophilic substitution (SN2) reactions due to the electron-withdrawing effect of the pyrazole ring. This reactivity makes the compound valuable as a building block for the synthesis of more complex molecules.
Key reactions include:
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Nucleophilic substitution at the chloromethyl group with various nucleophiles (amines, thiols, alcohols)
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Electrophilic substitution on the thiophene ring (nitration, sulfonation)
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Cross-coupling reactions facilitated by the chloromethyl group
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Modifications of the pyrazole core through various transformations
Similar compounds have been shown to react with thiosemicarbazide under basic conditions to form pyrazoline-N-thioamides, and with heterocyclic amines to produce thiazole-linked pyrazole derivatives with promising antimicrobial properties.
Synthesis Methods
Synthetic Routes
The synthesis of 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole can be approached through several routes, drawing on methods established for similar pyrazole derivatives:
Cyclization of 1,3-Dicarbonyl Compounds
One common approach involves the reaction of a suitable 1,3-dicarbonyl compound with ethylhydrazine to form the pyrazole core, followed by chloromethylation at position 4. This method is analogous to the synthesis of related pyrazole derivatives described in the literature :
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Preparation of a 1,3-dicarbonyl compound containing a thiophen-2-yl moiety
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Cyclization with ethylhydrazine under acidic or basic conditions to form the pyrazole ring
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Chloromethylation at position 4 using formaldehyde and hydrochloric acid
Alternative Approach via Hydrazone Intermediates
An alternative synthetic route might involve:
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Formation of ethylhydrazine from ethyl halide and hydrazine
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Condensation with a thiophen-2-yl substituted aldehyde to form a hydrazone
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Reaction with chloroacetyl chloride followed by cyclization to form the pyrazole ring
Reaction Conditions and Optimization
Based on information about similar compounds, the following reaction conditions might be optimal for the synthesis of 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole:
| Synthetic Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Pyrazole Formation | Ethylhydrazine, thiophen-2-yl-containing precursor | Reflux in ethanol with catalytic acid, 6-8 hours | 60-80% |
| Chloromethylation | Formaldehyde, HCl | 0°C to room temperature, 2-4 hours | 50-70% |
| Purification | - | Recrystallization from ethanol or column chromatography | 85-95% purity |
For industrial production, continuous flow reactors and optimized reaction conditions could enhance efficiency and yield, similar to methods employed for related compounds.
Biological Activities
Antimicrobial Properties
While specific data for 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole is limited, research on related compounds suggests potential antimicrobial activity. Derivatives of pyrazole compounds containing thiophene substituents have shown promising antimicrobial properties against various bacterial strains in in vitro studies.
The antimicrobial activity may be attributed to:
Structure-Activity Relationships
Understanding the structure-activity relationships of 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole requires consideration of how each structural element contributes to biological activity:
| Structural Element | Potential Contribution to Biological Activity |
|---|---|
| Pyrazole Core | Provides a scaffold for interaction with biological targets |
| Chloromethyl Group | Reactive site for covalent binding to proteins; can be modified to enhance activity |
| Ethyl Group at N1 | Contributes to lipophilicity and membrane permeability |
| Thiophen-2-yl at Position 3 | Enhances interaction with specific receptors; contributes to electronic properties |
Comparison with related compounds suggests that the specific positioning of substituents significantly impacts biological activity. For example, compounds with thiophene substituents at different positions (e.g., thiophen-3-yl vs. thiophen-2-yl) may exhibit varying degrees of activity against different biological targets .
Chemical Transformations and Derivatization
Nucleophilic Substitution Reactions
The chloromethyl group in 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole serves as an excellent electrophile for nucleophilic substitution reactions. These transformations are valuable for creating libraries of derivatives with diverse properties. Similar compounds have demonstrated high reactivity toward nucleophiles such as amines, thiols, and alcohols.
Key nucleophilic substitution reactions include:
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Reaction with thiosemicarbazide to form pyrazoline-N-thioamides
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Substitution with heterocyclic amines to create complex heterocyclic systems
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Formation of ethers and thioethers through reaction with appropriate nucleophiles
These transformations typically proceed under mild conditions and offer a straightforward approach to structural diversification.
Cross-Coupling Reactions
The chloromethyl group can also participate in various cross-coupling reactions, particularly under palladium catalysis. Based on studies of similar compounds, potential cross-coupling transformations include:
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Suzuki-Miyaura coupling with arylboronic acids to introduce aryl groups
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Sonogashira coupling with terminal alkynes
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Heck reactions for carbon-carbon bond formation
These reactions expand the chemical space accessible from 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole, enabling the development of complex derivatives with tailored properties.
Modifications of the Thiophene Ring
The thiophene ring in 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole can undergo various electrophilic substitution reactions, including:
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Nitration at available positions on the thiophene ring
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Formylation to introduce aldehyde functionality
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Halogenation for further derivatization
Similar compounds have shown that nitration at the C5 position of the thiophene ring occurs under mixed acid conditions (HNO3/H2SO4) at low temperatures, leading to derivatives with enhanced bioactivity.
Applications in Drug Discovery and Development
Medicinal Chemistry Applications
4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole holds significant potential in medicinal chemistry due to its structural features and reactivity. Its applications include:
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Use as a building block for the synthesis of bioactive compounds
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Development of enzyme inhibitors targeting specific therapeutic targets
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Creation of focused libraries for high-throughput screening
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Design of multi-target compounds leveraging the pyrazole-thiophene scaffold
The chloromethyl group provides a convenient handle for attaching various pharmacophores, enabling the fine-tuning of biological activity and pharmacokinetic properties.
Structure-Based Drug Design
The structural characteristics of 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole make it amenable to structure-based drug design approaches. Key considerations include:
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Molecular docking studies to predict interactions with potential targets
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Design of analogs with optimized binding properties
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Development of covalent inhibitors leveraging the reactive chloromethyl group
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Exploration of bioisosteric replacements for various structural elements
Studies on related compounds have demonstrated that pyrazole derivatives with thiophene substituents can interact with specific binding sites on enzymes and receptors involved in various diseases .
| Therapeutic Area | Potential Applications |
|---|---|
| Infectious Diseases | Development of antimicrobial agents targeting resistant bacterial strains |
| Inflammation | Creation of novel anti-inflammatory drugs with improved safety profiles |
| Cancer | Design of compounds targeting specific enzymes or signaling pathways involved in cancer progression |
| Metabolic Disorders | Development of enzyme inhibitors for metabolic pathways |
Research on related compounds has shown promising results in these areas, suggesting that 4-(chloromethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole may serve as a valuable scaffold for drug discovery efforts.
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